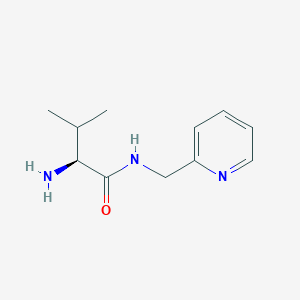

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide

Description

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the second carbon of the amino-bearing backbone. Structurally, it consists of a butyramide chain with a methyl substituent at the third carbon and a pyridin-2-ylmethyl group attached to the amide nitrogen.

The compound has been cataloged in commercial databases (e.g., CymitQuimica, Ref: 10-F086761) but is currently listed as discontinued, limiting its availability for experimental studies .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJPIHQVHIXCFU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinemethanol and (S)-3-methyl-2-aminobutyric acid.

Formation of Amide Bond: The key step involves the formation of an amide bond between the amino group of (S)-3-methyl-2-aminobutyric acid and the hydroxyl group of 2-pyridinemethanol. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Continuous Flow Synthesis: Implementing continuous flow reactors to streamline the production process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide (CAS 663616-18-0)

- Key Difference : The pyridine ring is attached at the 3-position instead of the 2-position.

- Implications : The 3-pyridinylmethyl group may alter electronic properties and hydrogen-bonding capacity compared to the 2-isomer. This positional change could affect solubility or interactions with biological targets, such as enzymes requiring specific π-stacking or dipole interactions .

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-propionamide (CymitQuimica Ref:10-F082822)

- Key Difference: The amide nitrogen is substituted with a dimethylamino-cyclohexyl group instead of pyridinylmethyl.

- The dimethylamino moiety may enhance basicity, influencing pharmacokinetic properties like absorption and distribution .

Additional Substituents and Stereochemical Variations

(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide

- Key Difference : An additional methyl group is present on the amide nitrogen (N,3-dimethyl).

- Implications : The N-methylation could reduce metabolic degradation by protecting the amide bond from enzymatic hydrolysis. However, increased steric bulk might compromise binding affinity in sterically constrained active sites .

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7)

- Key Difference : Incorporates a benzyl-pyrrolidin-3-yl and cyclopropyl group.

- The cyclopropyl moiety may improve metabolic stability by resisting oxidative breakdown .

Research Findings and Methodological Considerations

While explicit experimental data for these compounds are scarce in the provided evidence, the following methodological insights are relevant:

- Structural Analysis : The Cambridge Structural Database (CSD) serves as a critical resource for crystallographic data, enabling comparisons of bond lengths, angles, and intermolecular interactions among analogous compounds .

- Crystallography Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule crystal structures, which could aid in elucidating the stereochemical and conformational properties of these amides .

Biological Activity

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral compound recognized for its significant biological activity attributed to its unique molecular structure. This article delves into its biological mechanisms, pharmacological potential, and comparative analysis with similar compounds.

Molecular Structure and Properties

This compound features an amino group, a methyl group, and a pyridinylmethyl group linked to a butyramide backbone. The specific (S)-configuration is crucial for its biological interactions, influencing how it binds to various molecular targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes by binding to their active sites, thereby influencing biochemical pathways. For instance, it has been noted to interact with tissue kallikrein, suggesting potential applications in treating inflammatory diseases .

- Receptor Modulation : It can also bind to various receptors, affecting their signaling pathways. This modulation can lead to diverse physiological responses, making it a candidate for drug development in areas such as anti-inflammatory and analgesic therapies .

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Anti-inflammatory Treatments : Its ability to inhibit tissue kallikrein suggests that it may be effective in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects, although further investigation is needed to elucidate its efficacy and mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | Enantiomer of the target compound | Potentially different pharmacological effects due to stereochemistry |

| 2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | Racemic mixture | May exhibit combined effects of both enantiomers |

This table illustrates how stereochemistry can significantly influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Fragment-Based Screening : Research employing fragment-based screening identified multiple protein targets for this compound, demonstrating its broad interaction profile with potential therapeutic implications .

- In Vitro Assays : In vitro assays have shown that the compound can inhibit specific enzyme activities at micromolar concentrations, indicating its potential as a lead compound in drug discovery.

- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic properties and safety profile of this compound, which are critical for determining its viability as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.